7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE: is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by the presence of a thiophene ring, a benzoxathiol moiety, and a carboxylate group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Benzoxathiol Moiety:
- The benzoxathiol moiety can be synthesized by reacting a suitable phenol derivative with sulfur and a halogenating agent under controlled conditions.
- Reaction conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C.
-
Formation of the Thiophene Ring:
- The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
- Reaction conditions: The reaction is usually carried out in the presence of a catalyst such as zinc chloride or aluminum chloride, and the temperature is maintained between 100-150°C.
-
Coupling of the Benzoxathiol and Thiophene Moieties:
- The final step involves coupling the benzoxathiol moiety with the thiophene ring through a carboxylation reaction.
- Reaction conditions: The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base such as triethylamine, and the temperature is maintained between 0-25°C.
Industrial Production Methods: The industrial production of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE follows similar synthetic routes as described above, but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
- Major products: Sulfoxides, sulfones.
-
Reduction:
- The compound can undergo reduction reactions, particularly at the carbonyl group, leading to the formation of alcohols.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Major products: Alcohols.
-
Substitution:
- The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
- Common reagents: Halogenating agents, nitrating agents.
- Major products: Substituted derivatives.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in the development of new drugs and therapeutic agents.
Medicine:
- The compound is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
- It is used in the development of diagnostic agents and imaging probes.
Industry:
- The compound is used in the production of specialty chemicals and materials.
- It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with specific receptors on the surface of microbial cells, leading to its antimicrobial effects.
Comparison with Similar Compounds
-
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLIC ACID:
- Similar structure but with a carboxylic acid group instead of a carboxylate group.
- Similar chemical properties and reactivity.
-
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-ACETATE:
- Similar structure but with an acetate group instead of a carboxylate group.
- Similar chemical properties and reactivity.
Uniqueness:
- The presence of both the benzoxathiol and thiophene moieties in the same molecule makes 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE unique.
- The compound’s unique structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H12O4S2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C19H12O4S2/c1-11-4-6-12(7-5-11)14-9-13(10-16-17(14)23-19(21)25-16)22-18(20)15-3-2-8-24-15/h2-10H,1H3 |
InChI Key |
VPWPPKONCBADMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CS4)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.